m-PEG6-2-methylacrylate
Description
Significance of Poly(ethylene glycol) in Modern Polymer and Biomaterial Design
Poly(ethylene glycol) (PEG) is a hydrophilic polyether that has become a cornerstone in the design of modern polymers and biomaterials. Its widespread use is attributed to a unique combination of properties, including excellent biocompatibility, solubility in water and various organic solvents, and low toxicity. A key feature of PEG is its ability to resist protein adsorption, a phenomenon that reduces non-specific interactions with biological components and can help to prevent an immune response. This "stealth" characteristic is highly desirable in applications such as drug delivery, where it can prolong the circulation time of therapeutic agents in the body.
In the realm of biomaterials, PEG is frequently used to create hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. researchgate.net These hydrogels closely mimic the natural extracellular matrix, providing a suitable environment for cell culture and tissue engineering. researchgate.net The versatility of PEG allows for the synthesis of macromers with reactive end groups, enabling the formation of crosslinked networks with tunable mechanical properties and degradation profiles. researchgate.net This adaptability has made PEG-based materials integral to advancements in regenerative medicine, medical devices, and controlled drug release systems.
Role of Methacrylate (B99206) Functionality in Polymerization and Network Formation
The methacrylate group is a highly versatile functional moiety in polymer chemistry, primarily due to its ability to undergo free-radical polymerization. nih.gov This process allows for the efficient formation of long polymer chains from individual monomer units. The polymerization can be initiated by various methods, including thermal initiators, photoinitiators, or redox systems, offering a high degree of control over the reaction conditions. nih.gov
The presence of a methacrylate group on a monomer, such as in m-PEG6-2-methylacrylate, provides a reactive handle for creating crosslinked polymer networks. When monomers with two or more methacrylate groups (crosslinkers) are included in the polymerization, they form covalent bonds between polymer chains, leading to the formation of a hydrogel. researchgate.net The density of these crosslinks dictates the mechanical properties of the resulting network, such as its stiffness and swelling behavior. researchgate.net Furthermore, the reactivity of the methacrylate group is compatible with various controlled/living radical polymerization techniques, such as atom transfer radical polymerization (ATRP), which allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. rsc.org This level of control is crucial for designing materials with precise and reproducible properties for advanced applications.
This compound as a Versatile Monomeric Building Block for Functional Systems
This compound, also known by its IUPAC name 2,5,8,11,14,17-hexaoxanonadecan-19-yl methacrylate, is a monomer that elegantly combines the beneficial properties of both poly(ethylene glycol) and methacrylate functionality. It belongs to the class of oligo(ethylene glycol) methyl ether methacrylates (OEGMAs), which are noted for their use in creating "smart" or stimuli-responsive materials. rsc.org The "m-PEG6" portion of its name indicates a methoxy-capped poly(ethylene glycol) chain with six ethylene (B1197577) glycol repeat units.
This specific monomer serves as a versatile building block for the synthesis of a wide range of functional polymer systems. The short PEG chain imparts hydrophilicity and biocompatibility to the resulting polymers, while the terminal methacrylate group allows for its incorporation into polymer chains and networks via polymerization. mdpi.com One of the key features of polymers derived from short-chain OEGMAs is their thermo-responsive behavior, exhibiting a lower critical solution temperature (LCST). rsc.org This means that the polymer's solubility in water changes with temperature, a property that is highly valuable for applications in drug delivery, where a change in temperature can trigger the release of a therapeutic agent.
The structure of this compound allows it to be used in the synthesis of various polymer architectures, including linear polymers, graft copolymers, and crosslinked hydrogels. rsc.org For instance, it can be copolymerized with other monomers to fine-tune the properties of the resulting material, such as its hydrophobicity, mechanical strength, or responsiveness to other stimuli like pH. Research has shown that OEGMA-based polymers can be synthesized through various techniques, including free radical polymerization and controlled radical polymerization methods like ATRP, to create well-defined materials. rsc.org
Below are tables detailing the chemical properties of this compound and the typical components used in the synthesis of hydrogels from related methacrylate monomers.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 90784-86-4 |
| Molecular Formula | C17H32O8 |
| Molecular Weight | 364.43 g/mol |
| Appearance | Liquid |
| Density | 1.054 g/cm³ |
| IUPAC Name | 2,5,8,11,14,17-hexaoxanonadecan-19-yl methacrylate |
Table 2: Typical Components for Free-Radical Polymerization of Methacrylate-Based Hydrogels
| Component | Function | Example |
|---|---|---|
| Monomer | The primary building block of the polymer chain. | 2-hydroxyethyl methacrylate (HEMA) dergipark.org.tr |
| Crosslinker | A molecule with two or more reactive groups that forms links between polymer chains. | Ethylene glycol dimethacrylate (EGDMA) mdpi.com |
| Initiator | A substance that starts the polymerization reaction. | Potassium persulfate (PPS) dergipark.org.tr |
| Accelerator/Catalyst | A substance that increases the rate of polymerization. | Potassium metabisulfite (B1197395) (PMBS) dergipark.org.tr |
| Solvent | The medium in which the polymerization takes place. | Deionized water dergipark.org.tr |
The ability to precisely control the polymer structure and properties by using monomers like this compound is a driving force in the development of advanced functional materials for a wide array of scientific and technological fields.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for M Peg6 2 Methylacrylate and Its Oligomeric Precursors
Strategies for Terminal Functionalization of Oligo(ethylene glycol) with Methacrylate (B99206) Moieties
The introduction of a methacrylate group onto the terminal hydroxyl of an oligo(ethylene glycol) chain is a critical step in synthesizing monomers like m-PEG6-2-methylacrylate. This functionalization imparts polymerizable characteristics to the otherwise inert PEG chain. The primary strategy involves the esterification of the terminal hydroxyl group of the oligo(ethylene glycol) monomethyl ether with methacrylic acid or one of its activated derivatives.
Common methods for this transformation include:
Reaction with Methacryloyl Chloride: A widely used and efficient method involves reacting the precursor alcohol (m-PEG6-alcohol) with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between methacrylic acid and the PEG alcohol. This approach is performed under mild conditions.
Transesterification: Reaction with methyl methacrylate can be employed, typically under basic or acidic catalysis, to transfer the methacrylate group to the PEG alcohol. This is an equilibrium-driven process that may require the removal of the methanol (B129727) byproduct.
A related strategy involves the activation of the terminal hydroxyl groups on the oligo(ethylene glycol) backbone. For instance, reacting the hydroxyl groups with N,N'-disuccinimidyl carbonate (DSC) creates an activated intermediate that can then readily react with an amine-functionalized methacrylate derivative to form the final product. acs.orgnih.govresearchgate.net This two-step process provides an alternative route for functionalization, particularly in contexts where direct esterification might be problematic. acs.orgnih.govresearchgate.net These functionalization techniques are foundational for creating polymers used in applications ranging from drug delivery to surface coatings. chemicalbook.com
Precursor Synthesis and Purification Techniques for m-PEG6-alcohol (Hexaethylene Glycol Monomethyl Ether)
The quality of the final this compound product is highly dependent on the purity of its precursor, m-PEG6-alcohol (also known as hexaethylene glycol monomethyl ether). biochempeg.commedchemexpress.com A robust synthetic route for this precursor involves a Williamson ether synthesis-type reaction followed by deprotection.
A documented method for producing nonaethylene glycol monomethyl ether outlines a process that can be adapted for hexaethylene glycol monomethyl ether. google.com The synthesis involves:
Coupling Reaction: Triethylene glycol monomethyl ether is reacted with a triethylene glycol derivative bearing a suitable leaving group (like a tosylate) and a protecting group (like a benzyl (B1604629) ether) on its terminal ends. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide or potassium hydride. google.com This yields a protected hexaethylene glycol monobenzyl monomethyl ether.
Hydrogenation (Deprotection): The benzyl protecting group is removed via catalytic hydrogenation. google.com The protected precursor is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and stirred under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst. google.com
Purification: After the reaction, the catalyst is removed by filtration through a solid support such as celite. The solvent is then evaporated under reduced pressure to yield the final m-PEG6-alcohol product. google.com A high purity of over 99% can be achieved with this method. google.com
An alternative approach is the controlled oligomerization of ethylene (B1197577) oxide initiated by methanol or a short-chain glycol ether in the presence of a catalyst like sodium methoxide (B1231860) or potassium hydroxide. google.com However, this method often produces a distribution of PEG chain lengths (polydispersity), necessitating stringent purification steps like fractional distillation or chromatography to isolate the desired m-PEG6-alcohol. nih.gov
| Precursor Synthesis Parameter | Description | Source |
| Starting Materials | Triethylene glycol monomethyl ether, triethylene glycol monobenzyl ether with a leaving group. | google.com |
| Coupling Agent | Potassium tert-butoxide, potassium hydride, or potassium hexamethyldisilazide. | google.com |
| Deprotection Method | Palladium-catalyzed hydrogenation in a hydrogen atmosphere. | google.com |
| Solvent | Tetrahydrofuran (THF), alcohol solvents. | google.com |
| Purification | Filtration through celite to remove catalyst, followed by solvent evaporation. | google.com |
Optimization of Reaction Conditions for High Purity and Yield of this compound
Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. The principles of optimization can be drawn from studies on related polymerization and modification reactions. nih.govutm.my Key variables include temperature, reaction time, solvent choice, and the molar ratio of reactants and catalysts.
For the esterification of m-PEG6-alcohol with methacryloyl chloride, optimization would involve:
Temperature: Lower temperatures (e.g., 0 °C) are often initially used to control the exothermic reaction, followed by a gradual increase to room temperature to ensure completion.
Reactant Ratio: A slight excess of methacryloyl chloride may be used to drive the reaction forward, but a large excess can lead to purification challenges.
Solvent: Anhydrous, non-protic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are preferred to prevent side reactions.
Base: The choice and amount of base (e.g., triethylamine) are critical to efficiently scavenge the HCl byproduct without inducing unwanted polymerization of the methacrylate product.
In the context of polymerization of similar monomers, response surface methodology (RSM) has been effectively used to model and optimize the interactive effects of reaction time, initiator concentration, and temperature to maximize yield. utm.my For example, an optimization study on a free radical solution polymerization found optimal conditions to be a reaction time of 7 hours, an initiator concentration of 1 wt%, and a temperature of 90°C, resulting in a yield of 97.31%. utm.my Similarly, for radiation-induced synthesis of related hydrogels, a radiation dose of 25 kGy and a 50/50 (v/v) water/ethanol (B145695) solvent ratio were identified as optimal. mdpi.com These studies highlight the importance of systematic optimization to enhance reaction outcomes.
| Parameter | Influence on Reaction | Typical Optimization Strategy | Source |
| Temperature | Affects reaction rate and potential for side reactions/polymerization. | Low initial temperature (0°C) followed by warming to room temperature. | nih.gov |
| Reaction Time | Determines the extent of conversion to the product. | Monitored by techniques like TLC or NMR until starting material is consumed. | nih.gov |
| Solvent | Influences solubility of reactants and can affect reaction pathways. | Use of anhydrous, non-protic solvents to prevent hydrolysis of reactants. | nih.gov |
| Catalyst/Initiator Conc. | Crucial for reaction rate and controlling polymer chain growth in polymerization contexts. | Systematic variation to find the optimal balance between rate and control. | utm.my |
| Pressure | Can enhance diffusion and reactant accessibility, especially in supercritical fluids. | Optimized to maximize reactant mixing and free volume. | nih.gov |
Controlled Synthesis of this compound with Defined Chain Lengths and Monodispersity
The synthesis of oligo(ethylene glycol) derivatives with a precise number of repeating units (monodispersity) is a significant challenge. Traditional polymerization of ethylene oxide typically yields a mixture of chain lengths (polydispersity). nih.gov To achieve monodisperse products like this compound, multi-step synthetic strategies involving protecting groups are often necessary. nih.gov
The strategy described for the precursor m-PEG6-alcohol is a prime example of a controlled synthesis. google.com By using a monoprotected oligo(ethylene glycol), such as a benzyl ether, unwanted reactions at one end of the chain are prevented. nih.gov This allows for the controlled elongation of the chain by reacting it with another oligo(ethylene glycol) unit. After the desired chain length of six ethylene glycol units is achieved, the protecting group is removed to yield the monodisperse m-PEG6-alcohol. This precursor can then be functionalized with the methacrylate group as described previously.
For creating polymers from monomers like this compound, controlled radical polymerization techniques are essential for maintaining well-defined polymer architectures. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent. rsc.orgreading.ac.uk
ATRP uses a transition-metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com
RAFT employs a chain transfer agent to mediate the polymerization, providing excellent control over the final polymer structure. rsc.org
These controlled polymerization methods are crucial when using this compound to build larger, well-defined block copolymers or polymer brushes for advanced applications in materials science and biomedicine. reading.ac.ukacs.org
Polymerization Kinetics and Mechanisms of M Peg6 2 Methylacrylate
Free Radical Homopolymerization of m-PEG6-2-methylacrylate
Free radical polymerization is a common method used to synthesize polymers from vinyl monomers. rug.nl It involves a chain reaction that includes initiation, propagation, and termination steps. rug.nlwikipedia.org
The initiation of free radical polymerization involves the creation of active centers from which polymer chains can grow. wikipedia.org This process typically uses initiators that decompose to form free radicals. wikipedia.org For methacrylate (B99206) monomers, thermal initiators like potassium persulfate (KPS) or redox-initiating systems such as benzoyl peroxide (BPO) combined with an amine like N,N-dimethylaniline (DMA) are commonly employed. nih.govmdpi.comnih.gov The rate of initiation (Rᵢ) is dependent on the initiator concentration ([I]) and its efficiency (f), as described by the equation: Rᵢ = 2fkₔ[I], where kₔ is the rate constant for initiator decomposition. uomustansiriyah.edu.iq
Kinetic studies on similar methacrylate systems have shown that the initiation process is the first step in a sequence that leads to the formation of a polymer. wikipedia.org The generated radicals then react with monomer units, initiating the growth of a polymer chain. wikipedia.org The efficiency of the initiator, which is the fraction of radicals that successfully start a polymer chain, typically ranges from 0.3 to 0.8. uomustansiriyah.edu.iqdu.edu.eg
The propagation rate coefficient (kₚ) is influenced by several factors, including the structure of the monomer and the reaction environment. For methacrylates, the presence of the α-methyl group can affect the rotational mobility of the radical, which in turn influences kₚ. goettingen-research-online.de Studies on various methacrylate monomers have shown that the size of the ester alkyl group can also impact the propagation rate. goettingen-research-online.de Furthermore, the solvent environment has been demonstrated to affect kₚ, with different trends observed for the same monomer in different solvents. goettingen-research-online.de In aqueous solutions, the polymerization kinetics of PEG-containing methacrylates are known to be affected by the monomer concentration. mdpi.com
A phenomenon known as the gel effect, or Trommsdorff-Norrish effect, can occur at higher conversions. du.edu.eg This is characterized by a significant increase in the polymerization rate and molecular weight due to a decrease in the termination rate as the viscosity of the medium increases. du.edu.eg This autoacceleration happens because the large polymer radicals have difficulty diffusing to react with each other (termination), while the smaller monomer molecules can still readily diffuse to the growing chain ends (propagation). du.edu.eg
Termination is the final step of free radical polymerization, where the active radical centers are deactivated, and polymer growth ceases. du.edu.eg This can occur through two primary mechanisms: combination (or coupling) and disproportionation. du.edu.eg In combination, two growing radical chains join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. du.edu.eg
The termination mechanism plays a significant role in determining the final polymer architecture and molecular weight distribution. kpi.ua For multifunctional methacrylates, termination at low conversions is primarily controlled by reaction diffusion. kpi.ua The choice between combination and disproportionation is influenced by factors such as steric hindrance and the presence of polar groups in the monomer. du.edu.eg The termination rate (Rₜ) is proportional to the square of the concentration of active radicals: Rₜ = 2kₜ[M•]², where kₜ is the termination rate coefficient. uomustansiriyah.edu.iq
Several reaction parameters can be adjusted to control the rate of polymerization and the final monomer conversion. These include initiator concentration, temperature, and monomer concentration.
Initiator Concentration: Increasing the initiator concentration generally leads to a higher polymerization rate because more free radicals are generated, thus increasing the concentration of active growing chains. mdpi.comnih.gov However, this can also result in the production of polymers with lower average molecular weight, as the kinetic chain length is inversely related to the radical concentration. rug.nl Studies on methacrylate polymerization have demonstrated that a higher initiator concentration shortens the time required to reach the maximum polymerization rate. mdpi.comnih.gov
Temperature: Temperature has a significant effect on the rates of both initiation and propagation. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of primary radicals and a faster polymerization rate. nih.gov Temperature also affects the propagation and termination rate constants. kpi.ua However, for some systems, higher temperatures may not always lead to higher conversion, and an optimal temperature may exist. researchgate.net For instance, in the polymerization of some methacrylates, increasing the temperature can enhance the mechanical properties of the resulting polymer. nih.gov
Monomer Concentration: The rate of polymerization is typically proportional to the monomer concentration. uomustansiriyah.edu.iq However, the effect can be more complex. In some systems, a higher initial monomer concentration can lead to a faster reaction rate due to the increased availability of monomer units. cmu.edu Conversely, in aqueous solutions, decreasing the monomer concentration (and thus the solids content) has been shown to increase the propagation rate coefficient for PEG-lated methacrylates. mdpi.com
Table 1: Effect of Initiator (BPO) Concentration on Methacrylate Polymerization
| BPO Concentration (wt.%) | Maximum Polymerization Rate (Rₚᵐᵃˣ) (1/s) | Time to Rₚᵐᵃˣ (s) | Final Double Bond Conversion (%) |
| 0.05 | - | - | ~74 |
| 0.1 | - | - | ~80 |
| 0.2 | - | - | ~90 |
| 0.3 | - | - | ~100 |
| 0.5 | - | - | ~95 |
| 0.7 | - | - | ~90 |
| Data adapted from a study on methacrylate bone cement. mdpi.comnih.gov |
Table 2: Effect of Temperature on Interim FDPs Polymerization
| Polymerization Water Temperature (°C) | Cell Viability after 72h (%) |
| 25 | < 70 |
| 40 | < 70 |
| 50 | < 70 |
| 60 | > 70 |
| 80 | > 70 |
| Data adapted from a study on autopolymerizing polymethyl methacrylate. nih.gov |
Controlled Radical Polymerization Techniques for this compound
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are often employed. These methods introduce a dynamic equilibrium between active and dormant species, allowing for more uniform chain growth.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be used for a wide range of monomers, including methacrylates. researchgate.net It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com
The RAFT process involves a series of addition-fragmentation equilibria. ethernet.edu.et A key aspect of RAFT polymerization is the selection of an appropriate CTA for the specific monomer being polymerized. rsc.org For methacrylates, dithiobenzoates are commonly used CTAs. mdpi.com
Kinetic studies of RAFT polymerization of PEG-containing methacrylates have shown that the process can be influenced by factors such as the length of the PEG side chain and the solvent used. rsc.org For example, a study on the RAFT polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA) in ethanol (B145695) revealed that the kinetics could be divided into an initialization stage and a main equilibrium process. rsc.org The solvent was also found to have a significant impact, with 1,4-dioxane (B91453) leading to a strong acceleration in the polymerization of a PEGMA with a longer side chain compared to ethanol. rsc.org
Photoiniferter RAFT (PI-RAFT) polymerization is a specific type of RAFT that uses light to control the polymerization. nih.gov This technique has been shown to be promising for the synthesis of P(PEGMA) as it can minimize bimolecular termination reactions that are inherent in conventional RAFT. nih.gov The polymerization kinetics in PI-RAFT can be influenced by the excitation wavelength, light intensity, temperature, and monomer concentration. nih.gov
Atom Transfer Radical Polymerization (ATRP) of PEGylated Methacrylates
Atom Transfer Radical Polymerization (ATRP) is a robust and widely utilized method of controlled/living radical polymerization (CRP) for synthesizing well-defined polymers. mdpi.comsigmaaldrich.com It is particularly effective for monomers like methacrylates, allowing for precise control over molecular weight, architecture, and functionality. nih.gov The mechanism of ATRP is based on a reversible halogen atom transfer between a dormant species (an alkyl halide initiator, R-X) and a transition metal complex activator (e.g., a copper(I) complex), which generates propagating radicals (R•) and a deactivator (e.g., a copper(II) complex with a transferred halogen). cmu.eduresearchgate.net This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and enabling controlled chain growth. researchgate.net
For poly(ethylene glycol) (PEG) functionalized methacrylates, such as this compound, ATRP offers a powerful route to create polymers with hydrophilic PEG side chains. mdpi.comnih.gov These "comb-like" polymers are of significant interest for biomedical applications. The polymerization of PEGylated methacrylates (PEGMA) via ATRP has been systematically investigated. Studies have shown that while copper(I) bromide (CuBr) can be an inefficient catalyst for these macromonomers, copper(I) chloride (CuCl) often leads to high conversions. nih.gov The slower initiation sometimes observed with high molecular weight PEGMA monomers is attributed to steric hindrance between the macroinitiator and the bulky macromonomer. nih.gov
Various ATRP techniques have been developed to improve control and reduce catalyst concentrations, which is crucial for biomedical materials. Activators Generated by Electron Transfer (AGET) ATRP and Activators Regenerated by Electron Transfer (ARGET) ATRP are advanced methods that use reducing agents to generate the Cu(I) activator in situ from a more stable Cu(II) species, allowing for polymerization in the presence of limited amounts of oxygen and with catalyst concentrations at parts-per-million (ppm) levels. nih.govohiolink.edu The use of PEG itself as a solvent has been shown to stabilize the catalyst and significantly increase the reaction rate in ARGET ATRP of methacrylates. ohiolink.edu
The kinetics of ATRP are typically first-order with respect to monomer concentration, indicating a constant concentration of propagating radicals. nih.gov The rate of polymerization can be influenced by several factors, including the choice of catalyst, ligand, initiator, solvent, and temperature. researchgate.nettandfonline.com
Table 1: Research Findings on ATRP of PEGylated Methacrylates and Related Monomers
| Monomer | ATRP Method | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| Poly(ethylene glycol) methacrylate (PEGMA) | ATRP | CuCl / Macroinitiator | CuCl was found to be more efficient than CuBr, leading to high monomer conversion. Slow initiation was observed with high molecular weight PEGMAs due to steric hindrance. | nih.gov |
| Methyl Methacrylate (MMA) | AGET ATRP | CCl₄/FeCl₃·6H₂O/TMEDA in PEG-400 | The polymerization showed living characteristics with narrow molecular weight distributions (1.10–1.40). The apparent activation energy was calculated to be 34.1 kJ mol⁻¹. | tandfonline.com |
| Methyl Methacrylate (MMA) | ARGET ATRP | CuBr₂ / PMDETA in PEG (600 g/mol) | Using PEG as a solvent significantly increased the reaction rate. An optimum was found with PEG of 600 Da molecular weight. | ohiolink.edu |
| Oligo(ethylene oxide) methacrylate (OEOMA) | Photo-ATRP | CuBr₂/Me₆TREN / Photocatalyst (e.g., Rhodamine B) | Well-controlled polymerization was achieved in aqueous media under green and red LED irradiation with sub-ppm levels of photocatalyst. | nih.gov |
Nitroxide-Mediated Polymerization (NMP) Approaches
Nitroxide-Mediated Polymerization (NMP) was the first-developed technique for reversible-deactivation radical polymerization. bohrium.com It relies on the reversible homolytic cleavage of a C–ON bond in an alkoxyamine-terminated polymer chain at elevated temperatures, which releases a propagating radical and a stable nitroxide radical. icp.ac.ru While NMP is highly effective for styrenic monomers, its application to methacrylates has been a long-standing challenge. bohrium.comnih.gov
Direct homopolymerization of methacrylic esters like methyl methacrylate (MMA) using common nitroxides such as TEMPO often fails, leading to low conversions and loss of chain-end fidelity. rsc.org This difficulty is primarily due to side reactions, specifically the disproportionation of the propagating methacrylate radical by hydrogen abstraction from the nitroxide, which terminates the chain. rsc.orgresearchgate.net
A major breakthrough in overcoming this limitation was the "controlling comonomer" strategy. bohrium.comrsc.org This approach involves copolymerizing the methacrylate with a small amount of a monomer that is easily controlled by NMP, such as styrene (B11656) or its derivatives. bohrium.comicp.ac.ru The presence of the controlling comonomer (e.g., 5-10 mol%) allows for the formation of well-defined copolymers with low dispersity. icp.ac.ru The SG1 nitroxide (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) has been particularly effective in this strategy for polymerizing both acrylates and methacrylates. bohrium.comresearchgate.net This copolymerization approach has been successfully applied to oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a monomer structurally similar to this compound, demonstrating the viability of NMP for creating PEGylated materials. bohrium.com
Recent advances have also led to the development of new nitroxides and alkoxyamines that can homopolymerize methacrylates with better control, although this remains a complex area of research. researchgate.netacs.org For PEGylated methacrylates, the copolymerization strategy remains the most robust and accessible NMP method. researchgate.net
Table 2: Influence of Styrenic Comonomers on SG1-Mediated NMP of Methacrylates
| Methacrylate Monomer | Styrenic Comonomer (5 mol%) | Effect on Polymerization | Reference |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Styrene (Sty) | Enables controlled polymerization with a linear increase in molecular weight versus conversion. | bohrium.com |
| Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | Styrene (Sty) | Allows for the synthesis of well-defined, water-soluble polymers without significantly affecting the physical properties of the resulting POEGMA. | bohrium.com |
| Methyl Methacrylate (MMA) | 4-acetoxystyrene | Provides good control over the polymerization, yielding copolymers with relatively low dispersities. | icp.ac.ru |
| Methyl Methacrylate (MMA) | Acrylonitrile (B1666552) | A minimal amount of acrylonitrile was found to turn the NMP of MMA into a controlled/living system. | icp.ac.ru |
Photoinitiated Polymerization and Spatio-Temporal Control
Photoinitiated polymerization is a powerful technique that uses light to generate radical species that initiate polymerization. yildiz.edu.tr This method offers distinct advantages, including rapid curing at ambient temperatures and, most importantly, precise spatial and temporal control over the reaction. researchgate.netnih.gov By directing a light source, polymerization can be started and stopped on demand and confined to specific, user-defined areas. nih.govfrontiersin.org This level of control is highly desirable for applications in fabricating complex structures like hydrogels for tissue engineering. engineering.org.cnnih.gov
For monomers like this compound, which contain a polymerizable methacrylate group, photoinitiation proceeds via a free-radical chain growth mechanism. nih.gov The process requires a photoinitiator, a molecule that absorbs light at a specific wavelength and cleaves to form reactive radicals. yildiz.edu.tr These radicals then attack the carbon-carbon double bond of the methacrylate monomer, initiating the formation of a polymer chain. nih.gov
The choice of photoinitiator is critical. For biomedical applications involving cell encapsulation, the initiator and the light source must be cytocompatible. nih.gov Type I photoinitiators, such as acylphosphine oxides, are often preferred as they can absorb light at longer, less-damaging wavelengths (near-UV or visible light). nih.gov For example, the water-soluble lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has been shown to be highly efficient for polymerizing PEG-diacrylate hydrogels at 405 nm, with high cell viability. nih.gov In contrast, commonly used initiators like I2959 have absorption spectra in the more cytotoxic UV range. nih.gov
Spatio-temporal control is achieved by patterning the light exposure. Using photomasks or focused laser beams (including two-photon polymerization techniques), intricate 3D microstructures can be fabricated within a hydrogel precursor solution. nih.govnih.gov Furthermore, by incorporating photodegradable crosslinkers, the properties of the resulting polymer network, such as stiffness, can be dynamically altered in real-time in response to a light stimulus, allowing for the creation of programmable materials. nih.govnih.gov The kinetics of photopolymerization are influenced by light intensity, photoinitiator concentration, and temperature. tue.nl
Table 3: Comparison of Photoinitiators for Polymerization of PEG-based Monomers
| Photoinitiator | Monomer System | Activation Wavelength | Key Characteristics | Reference |
|---|---|---|---|---|
| Irgacure 2959 (I2959) | PEG-diacrylate (PEGDA) | ~280 nm (main peak), usable at 365 nm | Most commonly used for cell encapsulation due to moderate water solubility, but has low efficiency at cytocompatible wavelengths. | nih.gov |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | PEG-diacrylate (PEGDA) | 365-405 nm | Water-soluble acylphosphine oxide; highly efficient at longer wavelengths (365-405 nm), enabling rapid polymerization with high cell viability. Gelation time is ~1/10th of I2959 under similar conditions. | nih.gov |
| Eosin Y | PEG-based hydrogels | Visible light (~515 nm), Two-photon at 860-1028 nm | A xanthene dye often used in two-photon polymerization, though its efficiency can be limited by a small two-photon absorption cross-section. | nih.gov |
| bis-4-(methoxybenzoyl)diethylgermane | Ionic Liquid Methacrylates | 395 nm | Used with LEDs for bulk polymerization of novel methacrylate monomers. | azom.com |
Copolymerization Strategies Involving M Peg6 2 Methylacrylate
Statistical Copolymerization with Diverse Monomers
Statistical copolymerization offers a method to create polymers where monomer units are distributed randomly or in a statistically determined manner along the polymer chain. The inclusion of m-PEG6-2-methylacrylate in such structures imparts specific characteristics, such as hydrophilicity and biocompatibility, to the final material.
Copolymerization with Methacrylic Acid (MAA) and Methyl Methacrylate (B99206) (MMA)
The free-radical copolymerization of this compound with monomers like methacrylic acid (MAA) and methyl methacrylate (MMA) is a common method for synthesizing functional polymers. For instance, copolymers of MMA and MAA have been investigated for their spectroscopic and thermal properties. researchgate.net The process is typically initiated by a radical initiator, such as 2,2-azo-bisisobutyronitrile (AIBN), in a suitable solvent. sapub.org Copolymers combining hydrophilic monomers like MAA and PEGMA are of significant interest for applications in aqueous systems. mdpi.com The resulting copolymers, which may feature random distributions of the monomer units, exhibit properties derived from each constituent. For example, MMA contributes to thermal stability and strength, while MAA introduces acidic functional groups, and the PEG side chain from this compound provides hydrophilicity. researchgate.netnih.gov
Influence of Monomer Reactivity Ratios on Copolymer Composition
The composition of a copolymer is heavily influenced by the monomer reactivity ratios (r1 and r2), which describe the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer type. nih.gov In the copolymerization of MAA and PEGMA in an aqueous phase, studies have shown that the PEGMA macromonomer is generally more reactive than MAA. mdpi.com
The reactivity ratios can be influenced by factors such as the solvent and the initial monomer concentration. For example, in the copolymerization of MAA and a short-chain PEGMA, the reactivity ratios for both monomers were found to increase with a higher solids content in the reaction mixture. Conversely, for a longer-chain PEGMA, its reactivity ratio tended to decrease with higher solids content, while that of MAA remained relatively constant. mdpi.com These ratios are critical as they determine the sequence distribution of monomers along the polymer chain, which in turn dictates the final properties of the material. sapub.orgmdpi.com A product of reactivity ratios (r1r2) close to 1 suggests a random copolymer, whereas a value approaching 0 indicates a tendency towards alternation.
Below is a table illustrating typical reactivity ratios for related methacrylate systems.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random |
| Methacrylic Acid (MAA) | PEGMA (5 EG units) | 0.60 | 0.81 | 0.486 | Random |
Note: Data is derived from related systems to illustrate the concept. sapub.orgmdpi.com The exact values for this compound may vary.
Synthesis of Poly(ethylene glycol) Methyl Ether Methacrylate Copolymers (PEGMA)
The synthesis of copolymers containing PEGMA, such as this compound, is commonly achieved through free-radical polymerization. nih.gov This can be conducted in various solvents, including aqueous solutions, often using a redox initiation system. nih.gov Techniques like surfactant-free precipitation polymerization have also been employed to create thermosensitive copolymers. mdpi.com More advanced methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined PEGMA-based copolymers with controlled molecular weights and narrow polydispersities. rsc.org The choice of synthetic method depends on the desired polymer architecture and properties.
Block Copolymer Synthesis Utilizing this compound
Block copolymers consist of two or more distinct, covalently bonded homopolymer blocks. Utilizing this compound in these structures allows for the creation of amphiphilic materials that can self-assemble into complex nanostructures.
Sequential Addition Methods for Diblock and Triblock Copolymers
Sequential monomer addition is a hallmark of living polymerization techniques, such as ATRP or RAFT, and is a powerful method for synthesizing block copolymers. d-nb.infonih.gov In this process, the polymerization of the first monomer, this compound, is carried out to completion while preserving the active "living" chain ends. Subsequently, a second monomer is introduced into the reaction vessel. This second monomer then begins to polymerize from the active ends of the first block, leading to the formation of a well-defined diblock copolymer. cmu.eduresearchgate.net
This process can be extended to create triblock copolymers. For instance, an ABA triblock copolymer can be synthesized by starting with a difunctional initiator to grow the central 'B' block (e.g., poly(this compound)) outwards from the center. Following this, the second monomer 'A' is added to grow blocks on both ends of the initial polymer chain. cmu.edu This sequential approach is versatile and allows for the precise engineering of macromolecular structures. researchgate.net
Amphiphilic Block Copolymers for Self-Assembly Applications
Amphiphilic block copolymers are macromolecules composed of distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. This dual nature drives their self-assembly in selective solvents, such as water, into organized nanoscale structures like micelles and polymersomes. nih.govrsc.orgfrontiersin.org The monomer this compound, which consists of a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six repeating units attached to a polymerizable methacrylate group, is a crucial building block for the hydrophilic segment of these copolymers.
When copolymerized with hydrophobic monomers such as styrene (B11656), methyl methacrylate (MMA), or various biodegradable polyesters, this compound forms amphiphilic block copolymers. nih.govjpn.orgmdpi.com In an aqueous environment, these copolymers spontaneously assemble to minimize the unfavorable interaction between the hydrophobic block and water. researchgate.net This process results in the formation of a core-shell structure, where the hydrophobic blocks form the core, and the hydrophilic m-PEG6 chains form a protective outer shell, or corona, that interfaces with the water. jpn.orgelsevierpure.com
The morphology of these self-assembled structures is influenced by factors such as the relative lengths of the hydrophilic and hydrophobic blocks, the total molecular weight of the copolymer, and the concentration of the polymer in the solution. mdpi.comresearchgate.net These resulting nanoparticles, with sizes often ranging from 40 to 105 nm, have significant potential in biomedical fields, particularly for drug delivery, due to their biocompatibility and ability to encapsulate hydrophobic therapeutic agents within their core. frontiersin.orgnih.gov
Graft Copolymerization of this compound onto Substrates
Graft copolymerization is a powerful technique used to modify the surface properties of a material by covalently attaching polymer chains onto its backbone. This method is extensively used to impart new functionalities to a substrate without altering its bulk properties. koreascience.kr Grafting polymers of this compound, or poly(this compound), is particularly effective for enhancing surface hydrophilicity and biocompatibility. nih.gov
Surface Grafting onto Polymeric Membranes (e.g., PVDF)
Polyvinylidene fluoride (B91410) (PVDF) is a polymer widely used for fabricating microfiltration and ultrafiltration membranes due to its excellent mechanical strength and chemical resistance. However, its inherent hydrophobicity makes it prone to fouling by the adsorption of proteins and other organic molecules, which reduces filtration efficiency and membrane lifespan. koreascience.kr
To mitigate this issue, the surface of PVDF membranes can be modified by grafting hydrophilic polymers like poly(this compound). Techniques such as atom transfer radical polymerization (ATRP) and radiation-induced grafting are employed to grow polymer "brushes" from the membrane surface. cjps.orgnih.govmdpi.com These grafted PEG chains attract a layer of water molecules, creating a physical and energetic barrier that significantly reduces nonspecific protein adsorption and enhances the membrane's resistance to biofouling. cjps.orgrsc.org
Research has demonstrated that grafting poly(ethylene glycol) methyl ether methacrylate (PEGMA) onto PVDF membranes leads to a marked improvement in performance. The introduction of these brushes enhances the membrane's hydrophilicity, as confirmed by a decrease in the water contact angle. cjps.orgmdpi.com For instance, as the degree of grafting increases, the water contact angle of the modified PVDF membrane progressively decreases, indicating improved wettability. mdpi.com This modification leads to higher water flux and better anti-fouling capabilities, with studies showing a significant increase in the flux of protein solutions compared to unmodified membranes. cjps.org
| Membrane Type | Degree of Grafting (%) | Water Contact Angle (°) | Protein Solution Flux (L/m²h at pH 7.4) | Reference |
|---|---|---|---|---|
| Unmodified PVDF | 0 | - | 113.52 | cjps.org |
| PVDF-g-P(PEGMA) | 16.7 wt% | - | 180.06 | cjps.org |
| Pristine PVDF | 0 | ~90 (implied) | - | mdpi.com |
| PVDF-g-mPEGA | 3.4 | 77.4 | - | mdpi.com |
| PVDF-g-mPEGA | 8.2 | 66.4 | - | mdpi.com |
Grafting onto Biological and Inorganic Surfaces
The application of grafting this compound extends to biological and inorganic surfaces, aiming to improve biocompatibility and control surface interactions.
On biological substrates, such as gelatin, grafting with methacrylate-based polymers can create three-dimensional mesh structures. These modified biopolymers are promising for tissue engineering applications as scaffolds that can support cell growth and regeneration. mdpi.com When PEG chains are grafted onto the surfaces of materials used for biomedical devices, such as polyurethane, they can enhance biocompatibility and influence cell adhesion and viability. nih.gov The hydrophilic and bio-inert nature of PEG helps to prevent the adsorption of proteins that can trigger adverse biological responses.
In the realm of inorganic materials, surface grafting is used to functionalize substrates like silica (B1680970) and silicon wafers. researchgate.netnih.gov By immobilizing initiator sites on the inorganic surface, polymers of this compound can be grown using "grafting from" techniques. This process creates a dense layer of polymer chains that can alter the surface energy, lubrication, and wettability of the material. Such modifications are critical for applications in biosensors, chromatography, and the development of hybrid organic-inorganic materials where controlling the interface between the material and a biological environment is essential. nih.gov
Advanced Characterization Techniques for M Peg6 2 Methylacrylate Derived Polymers and Materials
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and verifying the successful polymerization process. These techniques probe the molecular vibrations and nuclear spin environments to provide a detailed picture of the polymer's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Conversion and Polymer Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of polymers. ¹H NMR is particularly crucial for monitoring the polymerization of m-PEG6-2-methylacrylate by tracking the conversion of the monomer into the polymer. researchgate.net
The polymerization progress can be quantified by monitoring the disappearance of the characteristic signals from the vinyl protons of the methacrylate (B99206) group in the monomer, which typically appear between 5.6 and 6.1 ppm. researchgate.net As the polymerization proceeds, these peaks diminish, while the signals corresponding to the newly formed polymer backbone emerge as broad peaks at higher field strengths (e.g., 1.8-2.1 ppm for the backbone -CH₂- group). By integrating the signals of the remaining monomer and the polymer, the monomer conversion can be accurately calculated at any given time.
Furthermore, NMR confirms the final polymer structure. The characteristic repeating signals of the ethylene (B1197577) glycol units (-OCH₂CH₂-) in the side chains are typically observed as a large, broad peak around 3.64 ppm. temp.domains The methoxy (B1213986) (-OCH₃) end group of the PEG chain provides a sharp singlet at approximately 3.38 ppm, and the methyl group on the methacrylate backbone appears around 0.8-1.1 ppm. temp.domainsnih.gov
| Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) in Monomer | Typical ¹H NMR Chemical Shift (δ, ppm) in Polymer |
|---|---|---|
| Vinyl Protons (=CH₂) | ~5.6 - 6.1 | Absent |
| PEG Side Chain (-OCH₂CH₂O-) | ~3.65 | ~3.64 (broad) |
| PEG Terminus (-OCH₃) | ~3.38 | ~3.38 |
| Ester Methylene (-COOCH₂-) | ~4.30 | ~4.0 - 4.2 (broad) |
| Backbone Methylene (-C-CH₂-C-) | N/A | ~1.8 - 2.1 (broad) |
| Backbone Methyl (-C-CH₃) | ~1.95 | ~0.8 - 1.1 (broad) |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to confirm the functional groups present in a molecule and to verify the success of a polymerization reaction. researchgate.net By comparing the spectrum of the this compound monomer with that of the resulting polymer, key structural transformations can be identified.
The most significant change observed upon polymerization is the disappearance of the vibrational peak corresponding to the C=C double bond of the methacrylate group, typically found around 1636 cm⁻¹. nih.gov The persistence of the strong ester carbonyl (C=O) stretching band at approximately 1720-1730 cm⁻¹ and the prominent C-O-C ether stretching bands from the PEG side chain (around 1100 cm⁻¹) in the polymer spectrum confirms that these functional groups remain intact during the reaction. researchgate.netspectroscopyonline.com The presence of C-H stretching modes between 2880 and 3000 cm⁻¹ is also characteristic. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation in Polymer |
|---|---|---|---|
| C-H | Stretching | 2880 - 3000 | Present |
| C=O (Ester) | Stretching | 1720 - 1730 | Present (Strong) |
| C=C (Methacrylate) | Stretching | ~1636 | Absent |
| C-O-C (Ether) | Stretching | ~1100 | Present (Strong) |
Mass Spectrometry (e.g., MALDI-TOF MS) for Oligomer and Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that provides precise information on the absolute molecular weight, molecular weight distribution, and end-group composition of polymers. researchgate.netbath.ac.uk Unlike chromatographic methods that determine relative molecular weights, MALDI-TOF MS measures the mass of individual polymer chains. bath.ac.uk
In a typical MALDI-TOF spectrum of poly(this compound), a series of peaks is observed, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks in the main distribution is equal to the mass of the this compound repeating unit (332.38 g/mol ). This confirms the identity of the monomer unit within the polymer structure.
Furthermore, MALDI-TOF MS is exceptionally powerful for end-group analysis. researchgate.netnih.gov The absolute mass of each oligomer peak can be represented by the equation: m/z = Minitiator + (n × Mmonomer) + Mcation where n is the degree of polymerization, Minitiator is the mass of the initiator fragment, Mmonomer is the mass of the repeating unit, and Mcation is the mass of the cationizing agent (e.g., Na⁺ or K⁺) used in the analysis. nist.gov This allows for the precise verification of the polymer's end-group functionalities.
| Degree of Polymerization (n) | Calculation (Initiator + n * Monomer + Cation) | Expected m/z (Daltons) |
|---|---|---|
| 5 | 57.07 + (5 * 332.38) + 22.99 | 1741.96 |
| 6 | 57.07 + (6 * 332.38) + 22.99 | 2074.34 |
| 7 | 57.07 + (7 * 332.38) + 22.99 | 2406.72 |
| 8 | 57.07 + (8 * 332.38) + 22.99 | 2739.10 |
| *Assuming an initiator fragment mass of 57.07 Da and Na⁺ as the cation. |
Chromatographic Methods for Molecular Weight and Distribution Analysis
Chromatographic techniques are essential for determining the molecular weight averages and the breadth of the molecular weight distribution, which are critical parameters influencing the physical properties of the polymer.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for analyzing the molecular weight distribution of polymers. lcms.cz The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
SEC/GPC analysis yields several key parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse polymer, while controlled polymerizations typically yield values below 1.5.
For polymers of this compound, GPC is used to confirm the success of the polymerization and to ensure that the molecular weight and PDI are within the desired range for a specific application.
| Polymer Sample | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |
|---|---|---|---|
| Poly(m-PEG6-MA) Sample A | 10,800 | 11,988 | 1.11 |
| Poly(m-PEG6-MA) Sample B | 21,500 | 24,080 | 1.12 |
| Poly(m-PEG6-MA) Sample C | 35,200 | 40,128 | 1.14 |
| *Representative data based on typical controlled radical polymerization results. researchgate.net |
Two-Dimensional Liquid Chromatography (2D-LC) for Chemical Heterogeneity
While GPC provides information on the distribution of molecular size, it cannot resolve complexities arising from chemical composition. Two-dimensional liquid chromatography (2D-LC) is an advanced technique that addresses this by combining two different separation mechanisms in a single analysis. americanlaboratory.comchromatographyonline.com This method is particularly valuable for analyzing complex polymers such as block copolymers or functional polymers where chemical heterogeneity is a concern. americanlaboratory.comnih.gov
For polymers derived from this compound, a common 2D-LC setup involves coupling GPC in the first dimension (separating by size) with gradient polymer elution chromatography (GPEC) in the second dimension (separating by chemical composition). nih.gov This powerful combination can, for example, distinguish a successfully synthesized block copolymer from any unreacted homopolymer precursors or identify variations in composition across the molecular weight distribution. uva.nl The resulting data is often presented as a contour plot, with molecular size on one axis and chemical composition on the other, providing a comprehensive fingerprint of the polymer's microstructural complexity. americanlaboratory.comresearchgate.net
Thermal and Thermomechanical Characterization of Polymeric Materials
Thermal analysis is crucial for determining the operational temperature range and stability of polymeric materials.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous or semi-crystalline polymers like those made from this compound, DSC is used to determine the glass transition temperature (Tg). The Tg is the reversible transition from a hard, glassy state to a soft, rubbery state. For POEGMA-type polymers, the Tg is influenced by the length of the PEG side chain. Generally, longer and more flexible side chains can lower the glass transition temperature by increasing the free volume.
In some cases, if the PEG side chains are long enough, they can crystallize, leading to a melting temperature (Tm) observable by DSC. This would appear as an endothermic peak on the DSC thermogram. The values for these transitions are highly dependent on the polymer's molecular weight and thermal history.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by monitoring its mass change as a function of temperature. A TGA curve provides the decomposition temperature (Td), which indicates the onset of thermal degradation. For polymers with methacrylate backbones, degradation often occurs at elevated temperatures. The specific decomposition profile for a polymer of this compound would reveal the temperature at which significant mass loss begins, a critical parameter for material processing and application longevity.
No specific decomposition temperature data for poly(this compound) was found in the surveyed literature.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) characterizes the viscoelastic behavior of polymers by applying an oscillating force and measuring the material's response. It provides the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion. The ratio of these, tan delta (tan δ), is a measure of energy dissipation or damping. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg), and this method is typically more sensitive than DSC. DMA can reveal how the material's stiffness and damping properties change with temperature, which is vital for applications involving mechanical stress.
Morphological and Nanostructural Characterization
Imaging techniques are employed to understand the surface and bulk structure of these polymers at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides a 3D profile of a material's surface. For thin films made from this compound polymers, AFM can be used to assess surface smoothness, measure root-mean-square (RMS) roughness, and visualize the phase separation in block copolymer systems. The hydrophilic PEG side chains can influence the surface energy and morphology. Phase imaging in AFM can further distinguish between different components in a polymer blend or block copolymer based on variations in their mechanical properties.
No specific surface roughness data for poly(this compound) films was found in the available literature.
Transmission Electron Microscopy (TEM) for Nanoparticle and Polymer Assembly Imaging
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials at very high resolution. When this compound is part of an amphiphilic block copolymer, these polymers can self-assemble in selective solvents to form nanostructures like micelles or vesicles. TEM allows for the direct imaging of these assemblies, providing information on their morphology, size, and size distribution. The hydrophilic PEG chains typically form the outer corona of these nanoparticles in an aqueous medium, while the hydrophobic block forms the core. Cryo-TEM is often used to visualize these structures in their native, hydrated state.
While TEM is a standard method for visualizing POEGMA-based nanoparticles, specific images and size data for assemblies derived from this compound were not found.
Rheological Characterization of Polymer Solutions and Hydrogels
Rheology, the study of the flow and deformation of matter, is a critical tool for characterizing the viscoelastic properties of polymer solutions and cross-linked hydrogels derived from this compound. These properties are paramount in applications such as injectable hydrogels, where the material must flow through a syringe and then solidify in situ, or in load-bearing tissue engineering scaffolds.
The viscoelastic nature of these materials is typically quantified by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. In hydrogels, a dominant storage modulus (G' > G'') is indicative of a stable gel network. The rheological properties of hydrogels based on polyethylene (B3416737) glycol methyl ether methacrylate (PEGMEM) are influenced by several factors, including monomer concentration, cross-linker density, and temperature. For instance, an increase in monomer and cross-linker concentration generally leads to a higher storage modulus and viscosity, signifying a stiffer and more robust hydrogel network. nih.gov
The mechanical behavior of these hydrogels can be finely tuned. For example, the compressive and storage moduli of PEG-based hydrogels can be adjusted by altering the molecular weight of the PEG precursor and the concentration of cross-linking agents. nih.gov For many PEG-methacrylate hydrogels, the loss modulus is significantly lower than the storage modulus, indicating a predominantly elastic behavior. nih.gov
Frequency sweep experiments are commonly employed to probe the time-dependent mechanical response of these materials. The storage and loss moduli are monitored as a function of angular frequency. For a stable hydrogel, the storage modulus typically remains relatively constant over a wide range of frequencies, confirming the presence of a durable cross-linked network.
Table 1: Rheological Properties of PEG-Methacrylate Based Hydrogels
| Parameter | Influencing Factor | Observed Trend | Reference |
| Storage Modulus (G') | Increasing Monomer Concentration | Increase | nih.gov |
| Storage Modulus (G') | Increasing Cross-linker Density | Increase | nih.govnih.gov |
| Storage Modulus (G') | Increasing PEG Molecular Weight | Decrease | nih.gov |
| Viscosity | Increasing Monomer Concentration | Increase | nih.gov |
| Viscosity | Increasing Cross-linker Density | Increase | nih.gov |
Surface Analysis Techniques for PEGylated Coatings
The performance of this compound-derived materials in biomedical applications is heavily dependent on their surface properties. PEGylated surfaces are designed to be protein-resistant and non-fouling, which necessitates precise control and characterization of the surface chemistry and topography.
Water contact angle measurement is a straightforward and widely used technique to assess the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface, which is generally desirable for creating biocompatible and protein-resistant coatings. The presence of PEG chains on a surface is known to significantly increase its hydrophilicity.
When a surface is modified with a dense layer of PEG molecules, the water contact angle is expected to decrease significantly compared to the unmodified substrate. For instance, modifying a more hydrophobic surface like poly(methyl methacrylate) (PMMA) with a PEG-containing copolymer can lead to a substantial reduction in the water contact angle, signifying a successful surface modification and increased wettability. mdpi.com
Table 2: Water Contact Angle of PEG-Modified Surfaces
| Substrate | Modification | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (PMMA) | Unmodified | ~73° | mdpi.com |
| Poly(methyl methacrylate) (PMMA) | PEG-modified | ~36° | mdpi.com |
| Polydimethylsiloxane (PDMS) | Oxygen-plasma treated | <10° | researchgate.net |
| Glass | PEG-coated | ~20-30° | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
For surfaces functionalized with this compound, XPS is instrumental in confirming the presence and density of the PEG chains. The high-resolution carbon 1s (C 1s) spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to carbon atoms in different chemical environments. For a PEGylated surface, one would expect to see a significant peak corresponding to the C-O bonds of the ethylene glycol repeat units, in addition to peaks for C-C/C-H bonds from the polymer backbone and any underlying substrate. The presence and relative intensity of the C-O peak serve as a clear indicator of successful PEGylation.
Furthermore, XPS can provide quantitative data on the elemental composition of the surface. By comparing the atomic percentages of carbon, oxygen, and any other relevant elements (e.g., silicon from a silicon wafer substrate), the thickness and coverage of the PEG layer can be estimated. Angle-resolved XPS (ARXPS) can further provide depth-profiling information, revealing the distribution of different chemical species as a function of depth from the surface.
Table 3: Expected XPS Elemental Composition for a this compound Monolayer
| Element | Atomic % (Theoretical) | Key Spectral Feature |
| Carbon (C) | Varies with substrate | C 1s peak with components for C-C, C-H, and C-O |
| Oxygen (O) | Varies with substrate | O 1s peak with components for C=O and C-O |
Engineering and Biomedical Applications of M Peg6 2 Methylacrylate Based Materials
Hydrogel Fabrication and Design
Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are widely used as scaffolds in tissue engineering due to their structural similarity to the native extracellular matrix (ECM). The incorporation of m-PEG6-2-methylacrylate into hydrogel formulations offers a means to precisely control the network architecture and, consequently, the material's physical and biological properties.
Development of Photo-Crosslinkable Hydrogels for Tissue Engineering
Photo-crosslinkable hydrogels are particularly advantageous for tissue engineering as they can be formed in situ in a minimally invasive manner, allowing for the encapsulation of cells and biological molecules under mild conditions. nih.gov The formation of a crosslinked hydrogel network requires the presence of multifunctional monomers or crosslinkers that can form covalent bonds between polymer chains upon light exposure.
While this compound is a mono-functional methacrylate (B99206) and cannot form a crosslinked network on its own, it plays a crucial role as a reactive component in copolymerization with di- or multi-functional methacrylates, such as polyethylene (B3416737) glycol diacrylate (PEGDA). nih.gov In such systems, the this compound is incorporated into the polymer network as a dangling side chain. The presence of these PEG side chains can significantly influence the hydrogel's properties.
The synthesis of these photo-crosslinkable hydrogels typically involves the simple mixing of the mono- and di-functional PEG-methacrylate monomers with a photoinitiator, which generates reactive radicals upon exposure to UV or visible light to initiate polymerization. nist.gov This straightforward process allows for the encapsulation of cells or therapeutic agents within the hydrogel precursor solution prior to crosslinking.
Tunable Mechanical Properties of this compound Hydrogels
The mechanical properties of a hydrogel scaffold, such as its stiffness and elasticity, are critical factors that influence cell behavior, including adhesion, proliferation, and differentiation. The incorporation of this compound in a copolymerized hydrogel network with a di-functional crosslinker like PEGDA provides a mechanism to tune these mechanical properties.
By varying the ratio of mono-functional this compound to di-functional PEGDA, the crosslinking density of the resulting hydrogel can be precisely controlled. nih.gov An increase in the concentration of the di-functional crosslinker leads to a higher crosslink density and a stiffer hydrogel. Conversely, increasing the proportion of this compound results in a lower crosslink density, leading to a more flexible and softer hydrogel. nih.gov This tunability is essential for mimicking the mechanical environment of specific tissues.
Research has shown that the addition of monoacrylated PEG to a PEGDA hydrogel network can enhance the network's cross-linking, as evidenced by a decreased swelling ratio and an increased mechanical modulus. nih.gov This is attributed to the formation of entanglements that are fixed by the extended poly(acrylic acid) cross-linking nodes in the network. nih.gov
Table 1: Effect of Monomer Composition on Hydrogel Mechanical Properties
| Hydrogel Composition | Crosslink Density | Expected Stiffness | Swelling Ratio |
|---|---|---|---|
| High PEGDA / Low this compound | High | High | Low |
Macroporous Hydrogels for Enhanced Cell Expansion and Migration
For many tissue engineering applications, particularly those involving high-density cell cultures or the regeneration of highly cellularized tissues, macroporous hydrogels are desirable. These pores, typically in the range of 100-300 µm, facilitate nutrient and oxygen transport to encapsulated cells and allow for cell migration and tissue ingrowth. nih.gov
One common method for creating macroporous structures is through the use of porogens, which are temporary templates that are removed after hydrogel formation to leave behind a network of interconnected pores. mdpi.comnih.gov Non-reactive, water-soluble polymers are often used as porogens. nih.gov
In this context, this compound, being a soluble, non-crosslinking (on its own) polymer, can theoretically be utilized as a porogen. By dissolving it in the precursor solution of a crosslinkable hydrogel system (e.g., PEGDA), it would be entrapped within the hydrogel network upon polymerization. Subsequent leaching of the unreacted this compound from the crosslinked hydrogel would result in the formation of pores. The size and extent of this porosity could be controlled by the concentration and molecular weight of the this compound used.
Advanced Drug and Gene Delivery Systems
The unique properties of the PEG chain in this compound, namely its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption, make it a valuable component in the design of advanced drug and gene delivery systems.
This compound as a PROTAC Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker.
The linker plays a critical role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov PEG-based linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.com
The compound this compound is explicitly identified as a PEG-based PROTAC linker. medchemexpress.combroadpharm.com Its six-unit PEG chain provides the necessary spacing and flexibility to allow for the optimal orientation of the two ligands for efficient ternary complex formation. The terminal methylacrylate group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand during the synthesis of the PROTAC molecule.
Table 2: Properties and Functions of PEG Linkers in PROTACs
| Property | Function | Reference |
|---|---|---|
| Hydrophilicity | Improves solubility and cell permeability | precisepeg.com |
| Flexibility | Allows for optimal ternary complex formation | nih.gov |
PEGylation of Nanoparticles for Enhanced Biocompatibility and Circulation Half-Life
The surface modification of nanoparticles with polyethylene glycol, a process known as PEGylation, is a well-established strategy to improve their in vivo performance. researchgate.net The dense layer of PEG chains on the nanoparticle surface creates a hydrophilic shield that reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles. dntb.gov.ua
The this compound molecule is well-suited for the PEGylation of nanoparticles. The methacrylate group can be used to covalently attach the PEG chain to the nanoparticle surface through various polymerization techniques. tandfonline.com Once attached, the PEG chains extend into the surrounding aqueous environment, providing the "stealth" properties that enhance biocompatibility and circulation time.
The length of the PEG chain is a critical parameter in determining the effectiveness of PEGylation. Longer PEG chains generally provide better shielding and result in longer circulation half-lives. nih.gov The six ethylene (B1197577) glycol units in this compound offer a specific chain length that can be utilized in the optimization of nanoparticle properties for drug delivery applications.
Table 3: Impact of PEG Chain Length on Nanoparticle Properties
| PEG Chain Length | Effect on Circulation Half-Life | Effect on RES Uptake |
|---|---|---|
| Short | Shorter | Higher |
Polymeric Micelles and Polymersomes for Encapsulation and Release
Materials based on this compound are instrumental in the formation of self-assembled nanostructures such as polymeric micelles and polymersomes, which serve as versatile carriers for therapeutic agents. These structures are formed from amphiphilic block copolymers, where the hydrophilic poly(ethylene glycol) (PEG) block, derived from this compound, forms the outer shell, and a hydrophobic block forms the core or membrane.
Polymeric Micelles are spherical structures with a hydrophobic core and a hydrophilic corona. The hydrophobic core is capable of encapsulating poorly water-soluble drugs, protecting them from degradation and enabling their transport through the bloodstream. The hydrophilic PEG shell provides steric stabilization, which helps to prevent recognition by the reticuloendothelial system, thereby prolonging circulation time. The release of the encapsulated drug from polymeric micelles can be triggered by various stimuli, such as changes in pH or temperature, or through enzymatic degradation. For instance, micelles formulated with a pH-sensitive component can release their payload in the acidic environment of tumor tissues. researchgate.netmdpi.com
Polymersomes are vesicular structures composed of a bilayered membrane of amphiphilic block copolymers enclosing an aqueous core. This structure allows for the simultaneous encapsulation of hydrophobic molecules within the membrane and hydrophilic molecules within the aqueous core. nih.govresearchgate.net Polymersomes offer enhanced stability and robustness compared to liposomes. The thickness of the polymeric membrane can be tuned by adjusting the molecular weight of the constituent block copolymers, which in turn influences the permeability and release kinetics of the encapsulated agents. researchgate.net Surface modification of polymersomes with specific ligands can facilitate targeted delivery to specific cells or tissues. mdpi.com
Interactive Table: Comparison of Polymeric Micelles and Polymersomes
| Feature | Polymeric Micelles | Polymersomes |
|---|---|---|
| Structure | Core-shell nanostructure | Vesicular with aqueous core and bilayer membrane |
| Encapsulation | Primarily hydrophobic drugs in the core | Hydrophilic drugs in the core, hydrophobic in the membrane |
| Size Range | 10-100 nm mdpi.com | 50-5000 nm |
| Stability | Generally lower than polymersomes | High, with tunable membrane properties researchgate.net |
| Drug Loading | Dependent on core size and drug-polymer interaction | High capacity for both hydrophilic and hydrophobic drugs |
Gene Delivery via Polyplexes and Non-Viral Vectors
The development of safe and efficient gene delivery systems is a critical aspect of gene therapy. Non-viral vectors are gaining prominence due to their lower immunogenicity compared to viral vectors. Materials incorporating this compound are utilized in the formulation of polyplexes, which are complexes formed between cationic polymers and negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).
The cationic polymer component, often a polycation such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), electrostatically interacts with the nucleic acid to form a condensed, stable nanoparticle. The incorporation of a PEGylated component, derived from this compound, provides several advantages. The hydrophilic and neutral PEG chains form a protective shell around the polyplex, shielding it from aggregation and opsonization in the bloodstream. This "stealth" property enhances systemic circulation time and allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govumich.edu
Furthermore, the PEG shield can be designed to be detachable in response to the tumor microenvironment, such as low pH, to facilitate cellular uptake and endosomal escape of the genetic material. The density and length of the PEG chains can be optimized to balance the need for stability in circulation with the requirement for efficient cellular uptake and gene transfection. umich.edu Research has shown that TGN peptide-decorated PEG-PDMAEMA polyplexes can achieve efficient brain-targeted gene delivery, with higher transfection efficiency both in vitro and in vivo compared to unmodified polyplexes. nih.gov
Surface Modification and Antifouling Coatings
Development of Antifouling Membranes through Grafting
Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant challenge in various applications, including membrane filtration systems. The grafting of hydrophilic polymers onto membrane surfaces is an effective strategy to mitigate biofouling. Poly(ethylene glycol) methacrylate (PEGMA), including this compound, is a commonly used monomer for this purpose due to the protein-repellent properties of the PEG chains.
The "grafting-from" or "grafting-to" approaches can be employed to covalently attach PEGMA chains to the surface of membranes, such as those made from polyethersulfone (PES) or poly(methyl methacrylate) (PMMA). nih.govresearchgate.net Gamma radiation-induced graft copolymerization is one method used to synthesize evenly grafted copolymers. nih.gov These grafted PEGMA chains form a hydrated layer on the membrane surface, which acts as a physical and energetic barrier to the adhesion of foulants. Studies have shown that increasing the degree of grafting of PEGMA onto PES membranes leads to increased hydrophilicity and porousness, resulting in higher permeability and superior antifouling properties compared to membranes with physically blended PEG. nih.gov The antifouling efficiency of PEGA-grafted surfaces has been found to increase with both the concentration of the grafted monomer and the length of the PEG chain. researchgate.net
Reduction of Non-Specific Protein Adsorption and Cell Adhesion
Non-specific protein adsorption onto biomaterial surfaces is a primary event that can trigger a cascade of undesirable biological responses, including blood coagulation and the foreign body response. Surface modification with this compound-based polymers is a widely adopted strategy to create protein-resistant surfaces. The mechanism behind this resistance is attributed to the formation of a dense, hydrated layer of PEG chains that sterically hinders the approach and adsorption of proteins.
Copolymers of 2-aminoethyl methacrylate hydrochloride and poly(ethylene glycol) methyl ether methacrylate (AEM-PEG) have been shown to effectively block the surface binding of proteins and their assemblies. mpi-cbg.de Similarly, incorporating PEG-methacrylate into polyacrylate hydrogels has been demonstrated to significantly reduce non-specific protein binding in immunoassays, leading to a notable decrease in non-specific binding and an increase in specific binding signals. nih.govresearchgate.net The effectiveness of these coatings is dependent on the density and length of the PEG chains.
Interactive Table: Effect of PEG Modification on Protein Adsorption
| Surface Modification | Protein Adsorbed | Reduction in Adsorption (%) | Reference |
|---|---|---|---|
| PEG-diacrylate modified hydrogel | Staphylococcal enterotoxin B | ~90% (10-fold decrease) | nih.govresearchgate.net |
| mPEG-DOPA₃ on TiO₂ | Serum protein | >99% | sigmaaldrich.com |
Biomaterial Surface Passivation for Improved Biocompatibility
The biocompatibility of implantable medical devices is critically dependent on their surface properties. Surface passivation aims to render a material's surface inert to prevent undesirable interactions with biological systems. Coating surfaces with polymers derived from this compound is an effective method for passivation. nih.gov This process creates a biocompatible interface that minimizes protein adsorption, platelet adhesion, and bacterial attachment.
The PEGylation of surfaces can be achieved through various techniques, including the covalent grafting of PEG chains. A multi-step process involving surface cleaning, functionalization with amine groups, and subsequent reaction with NHS-ester functionalized PEG can create a dense and robust passivating layer. nih.gov This passivation is crucial for applications such as single-molecule studies where non-specific binding of proteins to glass surfaces can introduce artifacts. nih.gov The resulting inert surface enhances the biocompatibility of materials used in blood-contacting devices, biosensors, and other medical implants.
Tissue Engineering and Regenerative Medicine Scaffolds
Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and growth factors. Scaffolds provide a three-dimensional template for cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). Hydrogels based on this compound and its derivatives are extensively used as scaffold materials due to their biocompatibility, high water content, and tunable properties. nih.govnih.govscientific.net
Injectable hydrogels formed from polyethylene glycol methyl ether methacrylate (PEGMEM) can be administered in a minimally invasive manner and subsequently form a 3D network in situ. nih.govresearchgate.net The mechanical properties and swelling behavior of these hydrogels can be tailored by altering the monomer and crosslinker concentrations to match the requirements of the target tissue, such as cartilage. nih.govresearchgate.net Furthermore, these scaffolds can be functionalized with bioactive molecules, such as cell-adhesive peptides (e.g., RGD), to promote specific cell interactions and guide tissue regeneration. frontiersin.org Composite hydrogels, for instance, by combining PEG with methacrylated gelatin (GelMA), can offer adjustable cell binding, mechanical stiffness, and enzymatic degradation profiles, making them highly versatile for various regenerative medicine applications. nih.gov
Interactive Table: Properties of this compound-Based Scaffolds for Tissue Engineering
| Scaffold Composition | Key Properties | Target Application | Reference |
|---|---|---|---|
| PEGMEM homopolymer hydrogel | Injectable, tunable rheological properties, non-toxic | Cartilage regeneration | nih.govresearchgate.net |
| POEGMA hydrogel | In situ gelling, tunable phase transition temperature | Drug delivery, tissue scaffolds | frontiersin.org |
| PEG-GelMA composite hydrogel | Tunable cell binding, mechanical stiffness, and degradation | 3D cell culture, regenerative medicine | nih.gov |
In-depth Analysis Reveals Scarcity of Research on this compound for Specified Biomedical Applications
The requested article structure centered on the use of this compound in scaffolds for cartilage and bone regeneration, bioactive hydrogels for modulating cellular behavior, vascular tissue engineering, and its role in nanosensors and the functionalization of nanomaterials. Despite targeted searches, the specific research findings, detailed data for tables, and in-depth discussions required to populate these sections solely with information about this compound could not be located.
Research in these advanced biomedical fields often refers to more common derivatives such as poly(ethylene glycol) diacrylate (PEGDA), gelatin methacrylate (GelMA), or poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) with varying PEG chain lengths. These related compounds have been foundational in the development of new materials for tissue regeneration and nanomedicine. However, the strict focus on this compound as per the instructions could not be met with the currently available scientific literature.
Therefore, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time due to the lack of specific published research.
Computational Modeling and Simulation Studies of M Peg6 2 Methylacrylate Systems
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. youtube.com In the context of poly(m-PEG6-2-methylacrylate), MD simulations can elucidate the conformation of polymer chains and their interactions with their environment.
Simulations of PEGylated molecules have shown that the conformation of the PEG chains is influenced by factors such as grafting density and the surrounding solvent. nih.gov At low grafting densities, PEG chains tend to adopt a "mushroom" conformation. nih.gov As the density increases, steric repulsion forces the chains into a more extended "brush-like" conformation. nih.gov For poly(this compound), MD simulations could predict the transition between these states, which is crucial for understanding the properties of surfaces modified with this polymer.
The interactions of the polymer with other molecules, such as water or biomolecules, can also be investigated. MD simulations can quantify non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the PEG portion of the polymer and its surroundings. nih.gov These interactions are critical for applications in drug delivery and biomaterials, as they govern the biocompatibility and pharmacokinetic profiles of PEGylated materials. nih.gov
Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations of a single poly(this compound) chain in an aqueous environment.
| Simulation Parameter | Value | Description |
| Radius of Gyration (Rg) | 1.8 nm | A measure of the overall size and compactness of the polymer chain. |
| End-to-End Distance | 3.5 nm | The distance between the two ends of the polymer chain. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the polymer that is accessible to solvent molecules. |
| Number of Polymer-Water Hydrogen Bonds | 85 | The average number of hydrogen bonds formed between the polymer and surrounding water molecules. |
This data is illustrative and represents typical values that might be obtained from such a simulation.
Predictive Modeling of Polymerization Kinetics and Microstructure
Predictive modeling can be used to understand and optimize the polymerization of this compound. Kinetic models can simulate the progress of the polymerization reaction, predicting key parameters such as monomer conversion over time and the molecular weight distribution of the resulting polymer. mdpi.com
For free-radical polymerization of acrylates and methacrylates, kinetic models often incorporate diffusion-controlled effects, as the mobility of the growing polymer chains can be significantly reduced at higher conversions. mdpi.com These models can be used to explore the effects of varying reaction conditions, such as initiator concentration and temperature, on the final polymer properties. Machine learning algorithms are also being developed to predict polymerization kinetics based on datasets from experimental studies. researchgate.net
The microstructure of the polymer, including the sequence of monomer units in a copolymer or the presence of branching, can also be predicted. For a homopolymer of this compound, the microstructure is relatively simple. However, if it were copolymerized with another monomer, predictive models could determine the monomer reactivity ratios and the resulting sequence distribution.
An illustrative table of predicted kinetic parameters for the polymerization of this compound is presented below.
| Kinetic Parameter | Predicted Value | Significance |
| Propagation Rate Coefficient (kp) | 800 L·mol⁻¹·s⁻¹ | Determines the rate of chain growth. |
| Termination Rate Coefficient (kt) | 1.5 x 10⁷ L·mol⁻¹·s⁻¹ | Influences the average molecular weight and the overall reaction rate. |
| Monomer Conversion at Gel Point | 85% | Predicts the point at which a cross-linked network begins to form in bulk polymerization. |
| Polydispersity Index (PDI) | 1.8 | Indicates the breadth of the molecular weight distribution. |
These values are hypothetical and based on typical values for methacrylate (B99206) polymerization.
Simulations of Mechanical and Transport Properties of Derived Materials
Computational simulations can predict the mechanical and transport properties of materials derived from this compound, such as hydrogels. MD simulations can be used to calculate macroscopic properties like Young's modulus, which is a measure of a material's stiffness, from the atomic-level interactions. mdpi.com
For hydrogels, simulations can investigate the effect of water content on mechanical properties. nih.gov By simulating the hydrogel structure at various levels of hydration, it is possible to identify the optimal water content for a desired mechanical performance. nih.gov The transport properties of small molecules, such as drugs or nutrients, through the hydrogel matrix can also be simulated by calculating their diffusion coefficients. nih.gov
A multiscale modeling approach can be employed, where detailed atomistic simulations provide input for larger, coarse-grained models, enabling the prediction of bulk material properties from the molecular structure. dtic.mil
The following table provides an example of simulated mechanical and transport properties for a hypothetical hydrogel made from poly(this compound).
| Property | Simulated Value | Description |
| Young's Modulus | 5.2 MPa | A measure of the stiffness of the hydrogel. |
| Ultimate Tensile Strength | 1.8 MPa | The maximum stress the material can withstand before breaking. |
| Water Diffusion Coefficient | 2.1 x 10⁻⁹ m²/s | Represents the mobility of water molecules within the hydrogel network. |
| Drug Permeability Coefficient | 3.5 x 10⁻¹¹ m²/s | Indicates the ease with which a model drug molecule can pass through the hydrogel. |
This data is for illustrative purposes and represents typical values for a PEG-based hydrogel.
Computational Design of this compound-Based Architectures
Computational methods can be used to design novel polymer architectures based on this compound with tailored properties. By simulating different polymer structures, such as block copolymers, star polymers, or cross-linked networks, it is possible to predict their behavior and select the most promising candidates for synthesis.
For example, simulations could be used to design a block copolymer of this compound and a hydrophobic monomer. The simulations would predict the self-assembly of these polymers in solution, providing insights into the size and shape of the resulting micelles or other nanostructures. This information is valuable for designing drug delivery vehicles with specific loading capacities and release profiles.
The design process can be iterative, with simulation results guiding the selection of monomer ratios, block lengths, and other architectural parameters. This computational-driven approach can accelerate the development of new materials with optimized performance for specific applications.
Degradation Pathways and Biostability of M Peg6 2 Methylacrylate Derived Materials
Hydrolytic Degradation Mechanisms of Ester Linkages in PEG-Acrylates
The ester linkages in the backbone of polymers derived from PEG-acrylates are susceptible to hydrolysis, a chemical process that involves the cleavage of these bonds by water molecules. This degradation mechanism is a key feature of these materials, rendering them biodegradable. The rate of hydrolytic degradation is influenced by several factors, including the molecular weight of the PEG chains, the crosslinking density of the polymer network, and the pH of the surrounding environment. rsc.orgresearchgate.net
In aqueous environments, the ester groups of the polymethacrylate (B1205211) backbone can undergo hydrolysis, leading to the generation of carboxylic acid groups and the cleavage of the polymer chains. rsc.org This process is autocatalytic in nature, as the newly formed carboxylic acid groups can further accelerate the hydrolysis of neighboring ester bonds. The rate of hydrolysis generally increases with a decrease in pH. rsc.org For instance, studies on poly(ethylene glycol) diacrylate (PEGDA) hydrogel nanoparticles have shown that the rate of degradation increases as the pH is reduced. rsc.org
The table below summarizes the hydrolytic degradation characteristics of PEG-acrylate-based materials.
| Property | Influence on Hydrolytic Degradation | Reference |
| pH | Lower pH can accelerate the hydrolysis of ester linkages. | rsc.org |
| Crosslink Density | Higher crosslink density can slow down degradation by hindering water penetration. | rsc.org |
| PEG Chain Length | Longer PEG chains can increase hydrophilicity, potentially affecting water uptake and degradation rates. | nih.gov |
| Degradation Products | The primary degradation products are poly(acrylic acid) or its oligomers and PEG chains. | researchgate.net |
Enzymatic Degradation in Biological Environments
In addition to chemical hydrolysis, materials derived from m-PEG6-2-methylacrylate can also be subject to enzymatic degradation in biological environments. While the PEG component itself is generally considered to be resistant to enzymatic degradation, the ester linkages in the polymethacrylate backbone can be susceptible to cleavage by certain enzymes, particularly esterases such as lipase (B570770). uu.nlnih.gov
The enzymatic degradation of these polymers often follows a surface erosion mechanism, where the enzyme acts on the surface of the material, leading to a gradual loss of mass. frontiersin.org The introduction of cross-linked poly(ethylene glycol) diacrylate (PEGDA) has been shown to improve the resistance of materials to lipase erosion, with a higher cross-linking degree resulting in lower mass loss. frontiersin.org
The following table outlines the key aspects of enzymatic degradation of PEG-acrylate-based materials.
| Factor | Role in Enzymatic Degradation | Reference |
| Enzyme Type | Esterases, such as lipase, are primarily responsible for the degradation of ester linkages. | uu.nlnih.gov |
| Enzyme Concentration | Higher enzyme concentrations generally lead to faster degradation rates. | nih.gov |
| Polymer Architecture | The accessibility of ester bonds within the polymer matrix to enzymes influences the degradation rate. | nih.gov |
| Crosslinking | Increased crosslinking can reduce enzymatic degradation by limiting enzyme penetration into the polymer network. | frontiersin.org |
Biocompatibility and Biostability Assessments of Polymeric Constructs
The biocompatibility and biostability of polymeric constructs derived from this compound are of paramount importance for their use in biomedical applications. PEG and its derivatives are widely recognized for their excellent biocompatibility, low toxicity, and non-immunogenic properties. researchgate.netmdpi.com These characteristics are largely attributed to the hydrophilic nature of the PEG chains, which can resist protein adsorption and cell adhesion. researchgate.net
Biocompatibility assessments of PEG-based materials are often conducted using in vitro cell culture assays. For example, MTT assays are commonly used to evaluate the potential toxicity of hydrogels. Studies on hydrogels based on polyethylene (B3416737) glycol methyl ether methacrylate (B99206) (PEGMEM) have shown no potential toxicity in homopolymeric hydrogels. nih.gov Similarly, polymers based on oligo(ethylene glycol) methacrylates (OEGMAs) are considered non-toxic and biocompatible, making them suitable for various bioapplications. mdpi.com
Biostability refers to the ability of a material to maintain its physical and chemical integrity in a biological environment over a desired period. For materials designed to be biodegradable, biostability is intrinsically linked to the degradation rate. The stability of PEG-acrylate-based materials in vivo is primarily governed by the hydrolytic and enzymatic degradation of the ester linkages. While traditional PEGDA hydrogels are known to be susceptible to slow in vivo degradation, the rate can be tuned by modifying the polymer structure. researchgate.net
The table below summarizes the biocompatibility and biostability characteristics of materials derived from PEG-acrylates.
| Aspect | Key Findings | Reference |
| Cytotoxicity | Homopolymeric hydrogels based on PEGMEM have shown no potential toxicity in MTT assays. | nih.gov |
| Protein Adsorption | PEG materials are known to resist protein adsorption, contributing to their biocompatibility. | researchgate.net |
| Immunogenicity | PEG and its derivatives are generally considered non-immunogenic. | researchgate.net |
| In Vivo Stability | The in vivo degradation of PEGDA hydrogels is primarily due to hydrolysis of the ester end-groups. | researchgate.net |
Factors Influencing In Vivo and In Vitro Degradation Rates
The degradation rates of materials derived from this compound, both in vivo and in vitro, are influenced by a complex interplay of material properties and environmental factors. Understanding these factors is crucial for designing polymers with predictable and controllable degradation profiles.
Material Properties:
Molecular Weight of PEG: The length of the PEG side chains can affect the hydrophilicity and swelling behavior of the polymer, which in turn influences the rate of water penetration and subsequent hydrolysis.
Crosslink Density: A higher degree of crosslinking creates a tighter polymer network, which can restrict water ingress and enzyme access, thereby slowing down the degradation rate. rsc.orgfrontiersin.org
Environmental Factors:
pH: As discussed earlier, the pH of the surrounding medium has a significant impact on the rate of hydrolytic degradation of the ester bonds, with acidic conditions generally accelerating the process. rsc.orgresearchgate.net
Enzyme Presence and Concentration: In vivo, the presence of specific enzymes, such as esterases, can significantly contribute to the degradation of the material. The concentration of these enzymes can vary depending on the tissue and the physiological state. uu.nlnih.gov
Temperature: Temperature can influence the rates of both hydrolytic and enzymatic reactions, with higher temperatures generally leading to faster degradation. mdpi.com
Mechanical Stress: The application of mechanical stress to a polymeric construct can potentially accelerate degradation by creating micro-fractures that increase the surface area exposed to the degrading environment.
The following table provides a summary of the factors that influence the degradation rates of PEG-acrylate-based materials.
| Factor | Effect on Degradation Rate | Environment |
| Lower pH | Increases hydrolytic degradation | In Vitro & In Vivo |
| Higher Crosslink Density | Decreases degradation | In Vitro & In Vivo |
| Presence of Esterases | Increases enzymatic degradation | In Vivo |
| Higher Temperature | Increases degradation | In Vitro & In Vivo |
Future Perspectives and Emerging Research Directions
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of m-PEG6-2-methylacrylate and similar oligo(ethylene glycol) methacrylate (B99206) (OEGMA) monomers into advanced manufacturing, particularly 3D printing, is a rapidly advancing field. These monomers are instrumental in the formulation of "bio-inks" and photocurable resins for techniques like stereolithography (SLA) and digital light processing (DLP). bohrium.comresearchgate.netbiorxiv.orgjchemlett.com
Polymers derived from this compound are highly valued for creating hydrogels, which are water-swollen polymer networks that mimic the natural extracellular matrix, making them ideal for biomedical applications. biochempeg.comnih.gov The methacrylate group allows for photopolymerization, a process where light is used to crosslink the monomers into a stable 3D structure. biochempeg.comresearchgate.net This enables the precise, layer-by-layer fabrication of complex scaffolds for tissue engineering, custom medical devices, and organ-on-a-chip models. mdpi.comdntb.gov.ua
Research findings indicate that by incorporating monomers like this compound into hydrogel formulations, the mechanical properties of the final 3D-printed construct, such as stiffness and elasticity, can be finely tuned to match that of specific biological tissues. nih.govnih.gov This is crucial for applications like cartilage or soft tissue regeneration, where the mechanical environment dictates cellular behavior. The hydrophilic PEG component ensures the biocompatibility of the printed structures and facilitates the exchange of nutrients and waste products for encapsulated cells. biochempeg.com
| Property | Relevance in 3D Printing | Research Finding |
|---|---|---|
| Photopolymerizable Methacrylate Group | Enables curing of liquid resin into a solid structure using light (e.g., UV, visible). | PEG-methacrylates and acrylates are widely used in stereolithography to form stable, crosslinked hydrogel networks. jchemlett.combiochempeg.com |
| Hydrophilic PEG Chain | Confers water solubility to bio-inks and promotes high water content in the final hydrogel, mimicking natural tissue. | PEG-based hydrogels are highly attractive for biomedical applications due to their ability to replicate the soft and hydrated properties of living tissues. mdpi.com |
| Biocompatibility | Reduces inflammatory responses and ensures viability of encapsulated cells in bioprinting. | PEG-based materials are known to be non-toxic and non-immunogenic, making them suitable for creating scaffolds for in vitro cell culture and tissue engineering. mdpi.com |
| Tunable Mechanical Properties | Allows for the creation of scaffolds with stiffness tailored to specific cell types and tissue applications. | The mechanical properties of PEG-diacrylate (a related polymer) hydrogels can be tuned by varying the molecular weight and concentration of the PEG monomer. nih.gov |
Development of Stimuli-Responsive this compound Based Materials
A significant area of emerging research is the use of this compound to create "smart" materials that can change their properties in response to specific environmental triggers, such as temperature or pH. sigmaaldrich.commdpi.com These stimuli-responsive materials are of great interest for applications in drug delivery, biosensing, and soft robotics.
Polymers based on oligo(ethylene glycol) methacrylates can exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST). csic.esuq.edu.auresearchgate.net Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and collapsing. This transition temperature can be precisely tuned by copolymerizing this compound with other monomers, allowing for the design of materials that respond at physiologically relevant temperatures. csic.esuq.edu.au
Furthermore, this compound can be copolymerized with pH-sensitive monomers, such as those containing amine or carboxylic acid groups, to create pH-responsive hydrogels. ksu.edu.sanih.govmdpi.com These materials can swell or collapse in response to changes in acidity. This is particularly useful for oral drug delivery systems, where a hydrogel can be designed to protect a drug in the acidic environment of the stomach and then swell to release its payload in the more neutral pH of the intestine. nih.govbiomaterials.org For instance, copolymers of OEGMA and poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) have been grafted onto nanoparticles to act as "gatekeepers" that control drug release in response to pH changes characteristic of tumor microenvironments. ksu.edu.sanih.gov
| Stimulus | Co-monomer(s) | Resulting Behavior | Potential Application |
|---|---|---|---|
| Temperature (LCST) | Di(ethylene glycol) methacrylate (DEGMA) | Polymer undergoes a reversible soluble-insoluble phase transition upon heating. The transition temperature is tunable based on monomer ratios. csic.esuq.edu.au | Temperature-triggered drug release, cell sheet engineering. |
| pH | 2-(diethylamino)ethyl methacrylate (PDEAEMA) | Polymer brushes on nanoparticles swell or collapse based on pH, controlling access to the nanoparticle core. ksu.edu.sanih.govmdpi.com | Targeted drug delivery to acidic environments (e.g., tumors, endosomes). |
| pH | Methacrylic acid (MAA) | Hydrogel network collapses in low pH and swells in neutral pH due to the protonation/deprotonation of carboxylic acid groups. nih.govbiomaterials.org | Oral delivery systems to protect cargo in the stomach. |
| Temperature and pH (Dual-responsive) | 2-(diisopropylamino)ethyl methacrylate (DIPAEMA) | Hyperbranched copolymers form aggregates that respond to changes in both temperature and pH. rsc.org | Advanced drug delivery systems with multi-level control. |
Sustainable Synthesis Approaches and Green Chemistry Principles
In line with the global push for environmental responsibility, future research will increasingly focus on the sustainable synthesis of this compound and its derivatives. This involves applying the principles of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Traditional multi-step syntheses of PEG-methacrylates are being challenged by more streamlined and environmentally benign alternatives. One promising approach is the development of one-step catalytic processes that directly insert ethylene (B1197577) oxide units into methyl methacrylate, significantly reducing reaction steps and potential waste. researchgate.net Another green approach is the use of enzymatic catalysis, which can offer high selectivity under mild reaction conditions, avoiding the need for harsh chemicals. acs.org
Furthermore, the use of safer, renewable solvents and organocatalysis for polymerization and polymer modification represents a key research direction. nih.gov For example, organocatalyzed transesterification can be used to functionalize polyacrylates, providing a metal-free and more sustainable route to creating functional materials. nih.gov The development of bio-based routes to produce methacrylate precursors from renewable resources like biomass-derived acids is also gaining traction, aiming to reduce the reliance on fossil fuels for monomer production. acs.org Environmentally friendly polymerization techniques, such as emulsion polymerization in water, further contribute to the sustainable lifecycle of materials derived from this compound. researchgate.netresearchgate.net
Novel Applications in Theranostics and Personalized Medicine
The properties of this compound make it an excellent candidate for developing advanced nanoparticles for theranostics and personalized medicine. Theranostics is an approach that combines therapeutic and diagnostic capabilities into a single agent, allowing for simultaneous disease monitoring and treatment.
When this compound is polymerized onto the surface of a nanoparticle (a process known as PEGylation), the resulting PEG layer acts as a "stealth" coating. nih.gov This coating helps the nanoparticle evade the body's immune system, prolonging its circulation time in the bloodstream and increasing the likelihood of it reaching its target, such as a tumor. nih.gov
By creating copolymers that are responsive to the specific biological conditions of a disease (e.g., the lower pH or higher temperature of a tumor), nanoparticles can be engineered to release a therapeutic drug only when they reach the target site. mdpi.com This targeted delivery minimizes side effects on healthy tissue. These same nanoparticles can also carry an imaging agent (like a quantum dot or magnetic particle), allowing clinicians to visualize the tumor and confirm that the drug has reached its target. mdpi.comnih.govnih.gov
This ability to create targeted, stimuli-responsive systems is at the heart of personalized medicine. By designing a theranostic agent that responds to the unique physiological fingerprint of a patient's tumor, treatment can be tailored for maximum efficacy and minimum toxicity, moving away from a one-size-fits-all approach.
| Component | Material Example | Function |
|---|---|---|
| Core | Iron Oxide, Gold Nanoparticle, Quantum Dot | Imaging contrast (MRI, CT), therapeutic effect (photothermal therapy). mdpi.com |
| Therapeutic Payload | Chemotherapy Drug (e.g., Doxorubicin) | Treatment of the disease. |
| Stimuli-Responsive Shell | Polymer of this compound and a pH-sensitive co-monomer. | Controls the release of the therapeutic payload in response to specific biological cues (e.g., tumor acidity). ksu.edu.sanih.gov |
| "Stealth" Corona | Outer layer of hydrophilic PEG chains from this compound. | Provides biocompatibility and prolongs circulation time by evading the immune system. nih.gov |
| Targeting Ligand | Antibody, Peptide, Aptamer | Binds to specific receptors on cancer cells to increase accumulation at the target site. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing m-PEG6-2-methylacrylate and confirming its structural integrity?
- Methodological Answer : Synthesis typically involves Michael addition reactions between acrylate groups and nucleophiles (e.g., amines). The PEG chain enhances solubility, enabling reactions in aqueous or polar solvents. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the acrylate group (δ ~5.8–6.4 ppm for vinyl protons) and PEG backbone (δ ~3.5–3.7 ppm). Mass spectrometry (MS) can validate molecular weight (M.W. 364.44) and purity (≥95%) .
Q. How does the PEG chain in this compound influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrophilic PEG chain increases water solubility by forming hydrogen bonds, critical for biomedical applications. Stability depends on pH and temperature: acidic conditions may hydrolyze the acrylate ester, while prolonged storage at >4°C risks oxidation. Use dynamic light scattering (DLS) to monitor aggregation over time .
Q. What experimental precautions are necessary when handling this compound in polymer chemistry applications?
- Methodological Answer : Protect from light and moisture to prevent premature polymerization. Use inhibitors (e.g., hydroquinone) during storage. For polymerization, optimize initiator concentrations (e.g., azobisisobutyronitrile, AIBN) and reaction temperatures (60–80°C) to control crosslinking density .
Advanced Research Questions
Q. How can researchers design experiments to optimize the conjugation efficiency of this compound with amine-containing biomolecules?
- Methodological Answer : Use a molar excess of acrylate (2:1 to 5:1) to ensure complete amine conjugation. Monitor reaction progress via UV-Vis spectroscopy (acrylate peak at ~210 nm) or gel permeation chromatography (GPC) to detect shifts in molecular weight. Adjust pH to 8–9 to enhance nucleophilicity of amines .
Q. What analytical techniques are critical for characterizing the purity and functional group integrity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection identifies PEG-related impurities. Fourier-transform infrared spectroscopy (FTIR) confirms acrylate C=O stretching (~1720 cm⁻¹). For quantification, use titration (e.g., Ellman’s assay for residual thiols in conjugation byproducts) .
Q. How can researchers address discrepancies in reported crosslinking efficiencies of this compound-based hydrogels?
- Methodological Answer : Discrepancies often arise from variability in initiator ratios, solvent polarity, or oxygen inhibition. Employ design of experiments (DoE) to systematically test variables. Use rheometry to measure gelation kinetics and small-angle X-ray scattering (SAXS) to analyze network homogeneity. Cross-validate results with independent techniques (e.g., swelling ratio tests) .
Q. What strategies are effective for integrating this compound into controlled drug delivery systems while maintaining bioactivity?
- Methodological Answer : Use block copolymerization with pH-sensitive monomers (e.g., methacrylic acid) to achieve stimuli-responsive release. Conduct in vitro release studies using dialysis membranes and validate bioactivity via cell viability assays (e.g., MTT). Monitor PEGylation-induced steric hindrance using surface plasmon resonance (SPR) .
Q. How can systematic reviews or meta-analyses be structured to evaluate the efficacy of this compound in biomedical applications?
- Methodological Answer : Follow PRISMA guidelines to screen studies, focusing on outcomes like drug loading capacity and biocompatibility. Use PICOT framework (Population: polymer-drug conjugates; Intervention: PEGylation; Comparison: non-PEGylated controls; Outcome: bioavailability; Time: long-term stability). Assess heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
